molecular formula C12H13NO2 B3022378 methyl 6-ethyl-1H-indole-2-carboxylate CAS No. 881040-68-2

methyl 6-ethyl-1H-indole-2-carboxylate

Cat. No. B3022378
CAS RN: 881040-68-2
M. Wt: 203.24 g/mol
InChI Key: YATMXAJZDDOCOS-UHFFFAOYSA-N
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Description

“Methyl 6-ethyl-1H-indole-2-carboxylate” is a chemical compound that belongs to the class of indole derivatives . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . They are important types of molecules and natural products and play a main role in cell biology .


Synthesis Analysis

The synthesis of indole derivatives has been a significant area of research. Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .


Chemical Reactions Analysis

Indole derivatives have been used as reactants for various chemical reactions . For instance, they have been used for the synthesis of oxazino [4,3-a]indoles via cascade addition-cyclization reactions . They have also been used for the preparation of indolecarboxamides as cannabinoid CB1 receptor antagonists .

properties

IUPAC Name

methyl 6-ethyl-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-3-8-4-5-9-7-11(12(14)15-2)13-10(9)6-8/h4-7,13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATMXAJZDDOCOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)C=C(N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501296564
Record name Methyl 6-ethyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501296564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

881040-68-2
Record name Methyl 6-ethyl-1H-indole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=881040-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-ethyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501296564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 2-azido-3-(4-ethylphenyl)acrylate (36) (1.0 g, 4.33 mmol) was dissolved in p-xylene and heated at reflux for 3 h. After evaporation of the solvent, the residue was purified by flash column chromatography eluting with a linear gradient ranging from 0 to 20% EtOAc-hexanes to provide 0.52 g (59%) of product 37 as a pale yellow solid. 1H NMR (300 MHz, CDCl3) δ 1.28 (t, J=7 Hz, 3H), 2.79 (q, J=7 Hz, 2H), 3.94 (s, 3H), 7.03 (dd, J=2, 8 Hz, 1H), 7.17-7.18 (m, 1H), 7.21-7.23 (m, 1H), 7.60 (d, J=8 Hz, 1H), 8.78 (s, 1H). LC-MS (CI): m/z 202.0 [(M−H)− C12H13NO2 requires 203.09].
Name
Methyl 2-azido-3-(4-ethylphenyl)acrylate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
59%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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